molecular formula C14H11NO2 B12190829 Benzoic acid, 3-[(phenylmethylene)amino]- CAS No. 22774-11-4

Benzoic acid, 3-[(phenylmethylene)amino]-

Cat. No.: B12190829
CAS No.: 22774-11-4
M. Wt: 225.24 g/mol
InChI Key: LVDVILMEKYWYQD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(phenylmethylene)amino]- is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a phenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(phenylmethylene)amino]- typically involves the condensation of benzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(phenylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where the phenylmethyleneamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Benzoic acid, 3-[(phenylmethylene)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. In the liver, it is conjugated to glycine and excreted as hippuric acid . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoic acid, 3-[(phenylmethylene)amino]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 3-[(phenylmethylene)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.

Conclusion

Benzoic acid, 3-[(phenylmethylene)amino]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities. Continued research on this compound can lead to the development of new materials and therapeutic agents.

Properties

CAS No.

22774-11-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(benzylideneamino)benzoic acid

InChI

InChI=1S/C14H11NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

LVDVILMEKYWYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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